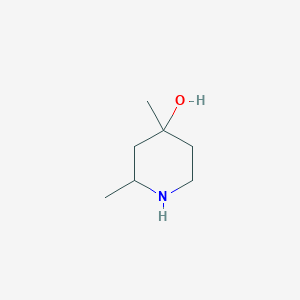

2,4-Dimethylpiperidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(2,9)3-4-8-6/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSNRINCDHFRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethylpiperidin 4 Ol and Its Analogs

Retrosynthetic Strategies for the 2,4-Dimethylpiperidin-4-ol Core

Retrosynthetic analysis of this compound suggests several logical disconnections to simplify the target molecule into readily available starting materials. A primary strategy involves a disconnection of the C4-methyl and C4-hydroxyl groups, pointing to a Grignard-type addition to a 4-piperidone (B1582916) precursor. This leads to the key intermediate, 2-methyl-4-piperidone.

Further disconnection of the piperidone ring itself can be envisioned through several classical reactions. An intramolecular C-C bond formation, characteristic of the Dieckmann condensation, suggests an acyclic diester as a plausible precursor. ucl.ac.uk Alternatively, a C-N and C-C bond disconnection strategy points towards a Mannich-type reaction, which would construct the piperidine (B6355638) ring from an amine, an aldehyde, and a ketone-derived component in a multi-component fashion. rsc.orgnih.gov These fundamental strategies form the basis for the various synthetic methodologies discussed.

Classical Approaches to Piperidin-4-ol Synthesis

The construction of the 4-hydroxypiperidine (B117109) core is well-established in organic synthesis, with several robust methods being routinely employed.

The Mannich reaction is a powerful tool for C-C bond formation and the synthesis of nitrogen-containing heterocycles. researchgate.net In the context of piperidine synthesis, a double Mannich reaction, often referred to as the Petrenko-Kritschenko piperidone synthesis, condenses an amine, two moles of an aldehyde, and a β-ketoester to directly form a 4-piperidone. dtic.mil More contemporary approaches utilize vinylogous Mannich reactions, where functionalized dienolates react with imines to generate dihydropyridinone intermediates, which serve as versatile precursors for a wide range of chiral piperidine compounds. rsc.org The nitro-Mannich (or aza-Henry) reaction, involving the reaction of a nitroalkane with an imine, has also emerged as a versatile method for creating β-nitroamines, which can be subsequently cyclized to form functionalized piperidines. researchgate.netucl.ac.uk

Table 1: Examples of Mannich and Related Reactions in Piperidine Synthesis

| Reaction Type | Key Reactants | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Petrenko-Kritschenko | Aromatic aldehyde, primary amine, dialkyl 𝛽-ketocarboxylate | 4-Piperidone | Double Mannich reaction | dtic.mil |

| Vinylogous Mannich | Dienolate, imine | Dihydropyridinone | Stereoselective, forms versatile intermediates | rsc.org |

| Nitro-Mannich (aza-Henry) | Nitroalkane, imine | β-Nitroamine | Can be used for stereoselective synthesis of piperidines | researchgate.netucl.ac.uk |

A common and direct method for installing the tertiary alcohol at the C4 position is the addition of an organometallic reagent, typically a Grignard reagent, to a 4-piperidone precursor. For the synthesis of this compound, this would involve the reaction of methylmagnesium bromide with a suitably N-protected 2-methyl-4-piperidone. This approach is widely used for creating a variety of 4-aryl and 4-alkyl substituted 4-hydroxypiperidines. umw.edu The efficiency of this reaction is high, and it is a cornerstone in the synthesis of intermediates for pharmacologically active molecules. google.com To overcome the low reactivity of some unsaturated piperidone systems towards conjugate addition, Lewis acids like trimethylsilyl (B98337) chloride (TMSCl) can be employed to facilitate the reaction. nih.gov Enantioselective catalytic additions of Grignard reagents to piperidone-related acceptors have also been developed, offering excellent yields and enantioselectivities. nih.gov

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a classic method for forming five- and six-membered rings. In piperidine synthesis, an N-substituted bis(β-propionate) ester can be cyclized under basic conditions (e.g., using sodium metal in toluene) to yield a 3-carboalkoxy-4-piperidone. chemicalbook.com Subsequent hydrolysis and decarboxylation afford the desired 4-piperidone. evitachem.com This multi-step sequence, starting from a primary amine and an acrylate (B77674) ester, is a fundamental and reliable route to the 4-piperidone core structure. dtic.milevitachem.com While effective, recent advancements have explored variations like the pseudo-Dieckmann condensation as part of cascade reactions to create more complex, fused piperidinone systems in a single pot. rsc.orgrsc.org

Table 2: Typical Dieckmann Condensation Sequence for 1-Benzyl-4-piperidone

| Step | Reaction | Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | 1,4-Addition | Benzylamine, Methyl acrylate | N,N-bis(β-propionate methyl ester) benzylamine | chemicalbook.com |

| 2 | Dieckmann Condensation | Metallic sodium, Toluene | Cyclized β-keto ester intermediate | chemicalbook.com |

Stereoselective Synthesis of this compound

Creating specific stereoisomers of this compound requires precise control over the formation of the chiral centers at C2 and C4. Asymmetric synthesis, often employing chiral auxiliaries, is the primary strategy to achieve this.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

One prominent example involves the use of enantiopure tert-butanesulfinamide. rsc.org Chiral sulfinimines, derived from the condensation of tert-butanesulfinamide with aldehydes, can undergo diastereoselective additions with nucleophiles. The resulting chiral amine can then be elaborated and cyclized to form a piperidine ring with high enantiomeric purity. rsc.org

Another effective approach utilizes amino alcohols like (+)-(S,S)-pseudoephedrine as a chiral auxiliary. rsc.org In a key step, a diastereoselective Mannich reaction employing this auxiliary allows for the synthesis of β-aminocarbonyl compounds with high yield and stereoselectivity. These intermediates are then converted into highly enantioenriched piperidine structures. rsc.org

Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been successfully employed. cdnsciencepub.com A domino Mannich–Michael reaction between an aldimine derived from this auxiliary and Danishefsky's diene yields N-glycosyl dehydropiperidinones with high diastereoselectivity. These can be further modified to create variously substituted chiral piperidine derivatives. cdnsciencepub.com

Table 3: Comparison of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Key Reaction Type | Stereocontrol Mechanism | Typical Diastereoselectivity/ee | Reference |

|---|---|---|---|---|

| (+)-(S,S)-Pseudoephedrine | Mannich Reaction | Formation of a chiral enolate | High diastereoselectivity | rsc.org |

| tert-Butanesulfinamide | Addition to Sulfinimine | Steric hindrance from the tert-butyl group | >94% ee | rsc.org |

| D-Arabinopyranosylamine | Mannich-Michael Domino | Facial selectivity directed by the carbohydrate | High diastereoselectivity | cdnsciencepub.com |

Enantioselective Catalysis in Piperidinol Formation

Enantioselective synthesis, the method of favoring the formation of a specific enantiomer, is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug often exhibit vastly different biological activities. wikipedia.org The development of chiral catalysts that can efficiently induce asymmetry in the formation of piperidinol rings is a key area of research.

A significant approach involves the use of transition metal catalysts paired with chiral ligands. For instance, rhodium(I) complexes have been successfully employed in asymmetric [2+2+2] cycloadditions to construct piperidinol scaffolds. nih.gov In these reactions, an oxygen-linked alkenyl isocyanate undergoes cycloaddition with an alkyne, catalyzed by a rhodium precursor like [Rh(C₂H₄)₂Cl]₂ in the presence of a chiral phosphine (B1218219) ligand. This method not all only establishes the heterocyclic ring but also introduces a stereocenter with high enantioselectivity, which then directs the stereochemistry of subsequent transformations. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with arylboronic acids have been developed to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can be subsequently reduced to the corresponding enantioenriched piperidines. snnu.edu.cn

Another powerful strategy is enantioselective organocatalysis. Chiral phosphines have been shown to catalyze the [4+2] annulation of imines with allenes, yielding highly functionalized piperidine derivatives with very good stereoselectivity. researchgate.net

Kinetic resolution offers an alternative path to enantioenriched piperidines. In this approach, a racemic mixture is subjected to a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. A notable example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using the chiral base combination of n-BuLi and (-)-sparteine. This method yields both the recovered starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk

Table 1: Examples of Enantioselective Catalysis in Piperidine Synthesis To view the data, please click on the table and scroll right.

| Catalytic System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | [2+2+2] Cycloaddition | Alkenyl isocyanate + Alkyne | Piperidinol Scaffold | High | nih.gov |

| Rh Catalyst / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridine + Arylboronic Acid | 3-Aryl-tetrahydropyridine | Excellent | snnu.edu.cn |

| n-BuLi / (-)-Sparteine | Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidine | 2,2-Disubstituted Piperidine | High | whiterose.ac.uk |

| Chiral Phosphepine | [4+2] Annulation | Imine + Allene | Functionalized Piperidine | Very Good | researchgate.net |

Diastereoselective Control during Ring Closure and Functionalization

Achieving control over the relative stereochemistry of multiple substituents on the piperidine ring is a significant synthetic challenge. Diastereoselective strategies aim to produce a specific diastereomer (e.g., cis or trans) in preference to others.

A highly effective methodology for controlling diastereoselectivity involves the Negishi cross-coupling of organozinc reagents derived from piperidines. This approach allows for the highly diastereoselective preparation of either trans- or cis-2,4-disubstituted piperidines by coupling with (hetero)aryl iodides. The stereochemical outcome is dependent on the position of the carbon-zinc bond relative to the nitrogen atom. nih.gov

Radical cyclizations have also emerged as a potent tool for diastereoselective piperidine synthesis. In one study, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates was investigated. While using tributyltin hydride as the radical mediator afforded the trans piperidines with diastereomeric ratios typically ranging from 3:1 to 6:1, a dramatic enhancement in selectivity was observed with tris(trimethylsilyl)silane (B43935) (TTMSS). Using TTMSS, the trans isomer was formed with diastereomeric ratios of up to 99:1, demonstrating a powerful reagent-based control of stereochemistry. researchgate.net

Furthermore, intramolecular ring-closing reactions provide a direct route to specific diastereomers. The synthesis of cis-4-hydroxy-2-methyl piperidine has been achieved through a key step involving an intramolecular Corey–Chaykovsky reaction of sulfonium (B1226848) salts derived from β-enaminoesters, which generates new stereogenic centers with high diastereoselectivity. rsc.org Another approach utilizes a phosphite-driven cyclodehydration to achieve a highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols, with diastereomeric ratios reported to be as high as >19:1 for both isomers. beilstein-journals.org

Table 2: Methods for Diastereoselective Piperidinol Synthesis To view the data, please click on the table and scroll right.

| Method | Key Reagents/Catalysts | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Negishi Cross-Coupling | Organozinc piperidine, Pd catalyst | cis- or trans-2,4-Disubstituted Piperidines | High | nih.gov |

| Radical Cyclization | Tris(trimethylsilyl)silane (TTMSS) | trans-2,4-Disubstituted Piperidines | Up to 99:1 | researchgate.net |

| Cyclodehydration | Triethylphosphite | cis- and trans-2-Substituted 3-Piperidinols | Up to >19:1 | beilstein-journals.org |

| Intramolecular Corey–Chaykovsky | Sulfonium salts | cis-4-Hydroxy-2-methyl Piperidine | High | rsc.org |

Modern and Advanced Synthetic Strategies

Transition Metal-Catalyzed Reactions in Piperidinol Synthesis

Transition metals are central to modern organic synthesis, enabling a wide array of transformations for constructing and functionalizing heterocyclic rings like piperidine. tandfonline.com Catalysts based on palladium, rhodium, and gold are frequently used to forge new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Gold catalysis, for example, has been employed in a sequential one-pot synthesis of piperidin-4-ols. The sequence involves a gold-catalyzed cyclization of an N-homopropargyl amide to form a cyclic imidate, which is then reduced and undergoes a spontaneous rearrangement to furnish the piperidin-4-one, followed by in-situ reduction to the desired piperidin-4-ol. nih.gov

Rhodium catalysts are well-known for their utility in cycloaddition and hydrogenation reactions. A Rhodium(I)-catalyzed [2+2+2] cycloaddition provides a powerful entry to complex piperidinol scaffolds. nih.gov Additionally, rhodium complexes are effective for the stereoselective hydrogenation of substituted pyridines and piperidinones, yielding specific isomers of the saturated ring system. mdpi.com

Palladium-catalyzed reactions, particularly cross-coupling reactions like the Buchwald-Hartwig amination and Negishi coupling, are indispensable tools. nih.govtandfonline.com These methods allow for the direct arylation or alkylation of the piperidine ring at specific positions, often with excellent control of stereochemistry. nih.gov Palladium is also used in oxidative amination reactions of alkenes to form piperidines. mdpi.com

Table 3: Selected Transition Metal-Catalyzed Reactions in Piperidinol Synthesis To view the data, please click on the table and scroll right.

| Metal Catalyst | Reaction Type | Transformation | Reference |

|---|---|---|---|

| Gold (Au) | Cyclization / Rearrangement | N-homopropargyl amide to Piperidin-4-ol | nih.gov |

| Rhodium (Rh) | [2+2+2] Cycloaddition | Alkenyl isocyanate + Alkyne to Piperidinol scaffold | nih.gov |

| Rhodium (Rh) | Asymmetric Hydrogenation | Reduction of tetrahydropyridines | mdpi.com |

| Palladium (Pd) | Negishi Cross-Coupling | C-C bond formation on piperidine ring | nih.gov |

| Palladium (Pd) | Buchwald-Hartwig Amination | C-N bond formation for N-arylation | tandfonline.comresearchgate.net |

Photochemical and Electrochemical Approaches to this compound

The use of light (photochemistry) and electricity (electrochemistry) to drive chemical reactions offers unique advantages, including mild reaction conditions and novel reactivity pathways that are often inaccessible through traditional thermal methods. These techniques represent a frontier in the synthesis of complex molecules like piperidinols.

Electrochemical synthesis has demonstrated potential for the selective functionalization of piperidine rings. For instance, a one-step regio- and stereoselective electrochemical method has been developed for the synthesis of oxidative metabolites of certain drugs, which are themselves complex piperidinol derivatives. researcher.life This highlights the power of electrochemistry to achieve selective oxidations under controlled conditions.

Photochemical and electrochemical methods often proceed via radical intermediates generated through mechanisms like proton-coupled electron transfer (PCET). nih.gov Reductive PCET can be used to activate imines or related π-systems to generate α-amino radicals. The intramolecular cyclization of such radicals offers a plausible, albeit less explored, route to the piperidine core. While specific applications of these methods for the direct synthesis of this compound are not widely documented, the general principles are applicable to the formation of the piperidinol scaffold. The strategic generation of radical intermediates via photochemical or electrochemical means provides a modern avenue for ring construction and functionalization. nih.govrsc.org

Green Chemistry Principles in Scalable Synthesis of Piperidinols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important for the scalable synthesis of pharmaceuticals and their intermediates.

One key aspect of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. Researchers have developed methods for piperidinol synthesis that proceed in water, such as a water-mediated intramolecular cyclization that occurs following a bis-aza Michael addition. mdpi.com Another innovative approach describes the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) in a one-pot reaction using water as the solvent. rsc.org

The development of efficient one-pot or tandem reactions is another cornerstone of green chemistry, as it reduces the number of workup and purification steps, thereby minimizing waste and saving energy. An efficient green chemistry approach to N-substituted piperidones has been developed that presents significant advantages over the classical Dieckman condensation, which often requires harsh conditions and generates substantial waste. nih.govfigshare.com Furthermore, the use of starting materials derived from renewable biomass, such as the synthesis of piperidines from furfuryl alcohol, represents a significant step towards more sustainable chemical manufacturing. nih.gov The use of readily available amino acids in place of ammonia (B1221849) in piperidone synthesis has also been explored as a greener alternative. researchgate.net These strategies collectively contribute to making the production of valuable piperidinol compounds more economical and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethylpiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed structure of 2,4-Dimethylpiperidin-4-ol in solution. It provides information on the carbon skeleton, the chemical environment of each proton, their connectivity, and the spatial arrangement of the atoms, which is crucial for distinguishing between its cis and trans stereoisomers.

The ¹H and ¹³C NMR spectra of this compound are defined by the chemical shifts (δ), signal multiplicities, and integration values, which are highly sensitive to the stereochemistry of the methyl groups at the C2 and C4 positions. The piperidine (B6355638) ring typically adopts a chair conformation, and the substituents (two methyl groups and a hydroxyl group) can occupy either axial or equatorial positions. This arrangement dictates the magnetic environment of each nucleus.

For a given stereoisomer, such as the cis-isomer with both methyl groups in equatorial positions, specific chemical shifts can be predicted based on data from analogous substituted piperidines. acs.orgcdnsciencepub.com Protons in axial positions are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The quaternary carbon at C4, bonded to a hydroxyl and a methyl group, would appear significantly downfield in the ¹³C NMR spectrum.

Predicted ¹H NMR Data for cis-2,4-Dimethylpiperidin-4-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~2.8 - 3.0 | Multiplet |

| H3 (axial) | ~1.4 - 1.6 | Multiplet |

| H3 (equatorial) | ~1.7 - 1.9 | Multiplet |

| H5 (axial) | ~1.5 - 1.7 | Multiplet |

| H5 (equatorial) | ~1.8 - 2.0 | Multiplet |

| H6 (axial) | ~2.6 - 2.8 | Multiplet |

| H6 (equatorial) | ~3.0 - 3.2 | Multiplet |

| 2-CH₃ | ~1.1 - 1.3 | Doublet |

| 4-CH₃ | ~1.2 - 1.4 | Singlet |

| N-H | Variable (Broad Singlet) | Broad Singlet |

| O-H | Variable (Broad Singlet) | Broad Singlet |

Note: Data are predicted values based on analogous compounds. Actual experimental values may vary.

Predicted ¹³C NMR Data for cis-2,4-Dimethylpiperidin-4-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~52 - 55 |

| C3 | ~40 - 43 |

| C4 | ~68 - 72 |

| C5 | ~45 - 48 |

| C6 | ~46 - 49 |

| 2-CH₃ | ~20 - 23 |

| 4-CH₃ | ~28 - 32 |

Note: Data are predicted values based on analogous compounds. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation. rasayanjournal.co.inthermofisher.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the spin-spin coupling between protons, typically over two or three bonds. For this compound, it would reveal the connectivity within the piperidine ring by showing cross-peaks between H2 and the protons on C3, as well as between the protons on C5 and C6. It would also confirm the coupling between the H2 proton and the protons of the 2-methyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is used to definitively assign the carbon signals based on the already-assigned proton signals. For instance, the proton signal assigned to the 4-methyl group would show a cross-peak to the corresponding methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly vital for assigning quaternary carbons, which have no attached protons and are thus silent in HMQC/HSQC spectra. In this molecule, HMBC would be crucial for confirming the assignment of C4 by showing correlations from the protons of the 4-methyl group and the protons on C3 and C5 to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the premier technique for determining stereochemistry in solution. It identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can distinguish between cis and trans isomers. For example, in a cis-isomer with diequatorial methyl groups, NOE correlations would be expected between the axial protons at C2, C6, and the axial protons at C3, C5. Conversely, a trans-isomer would show different spatial relationships, such as a correlation between an axial methyl group and other axial protons. rasayanjournal.co.in

The piperidine ring is not static; it undergoes a dynamic conformational equilibrium, primarily a rapid "chair-chair" interconversion. In this process, axial substituents become equatorial and vice versa. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study these conformational changes. sonatech.ac.inmolaid.com

At room temperature, the ring inversion of this compound is typically fast on the NMR timescale, resulting in a single set of time-averaged signals. As the temperature is lowered, the rate of interconversion decreases. At a certain point, known as the coalescence temperature, the signals for the individual conformers begin to broaden significantly. Upon further cooling, if the interconversion becomes slow enough, separate signals for each distinct conformer (e.g., chair with axial 2-methyl vs. chair with equatorial 2-methyl) may be observed. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the conformational stability of the molecule. ias.ac.in

Vibrational Spectroscopy

Vibrational spectroscopy, comprising FT-IR and Raman techniques, probes the molecular vibrations of a compound. These methods are excellent for identifying the functional groups present and providing complementary information about molecular structure and conformation. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group has a characteristic absorption frequency range, making FT-IR a powerful tool for qualitative analysis. redalyc.org The spectrum of this compound is expected to show distinct bands corresponding to its key functional groups. An IR spectrum for the related compound 2,4-dimethylpiperidine (B1583269) shows characteristic C-H and N-H absorptions. nist.gov The addition of a hydroxyl group at the C4 position would introduce strong O-H and C-O stretching bands.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate, Broad |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| C-O Stretch | Tertiary Alcohol | 1100 - 1200 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Moderate |

Note: Data are typical values for the listed functional groups.

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. renishaw.com While FT-IR is most sensitive to polar bonds (like C=O, O-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations. For this compound, Raman spectroscopy would be useful for observing:

Skeletal Vibrations: The C-C stretching and ring deformation modes of the piperidine skeleton, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum. These vibrations are sensitive to the ring's conformation.

Symmetric C-H Bending: The symmetric bending modes of the methyl groups would be clearly visible.

C-N and C-O Stretching: These stretches are also Raman active and can be used to confirm the assignments made from the IR spectrum.

Because Raman scattering depends on the change in polarizability of a bond during vibration, it can provide unique structural insights. Analysis of the polarization of scattered light can further help in assigning the symmetry of the vibrational modes, offering a deeper understanding of the molecule's structure. ias.ac.in

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₇H₁₅NO, the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can confirm the elemental formula by comparing the experimentally measured mass to the calculated value. While specific HRMS data for this compound is not widely published, analysis of closely related piperidinol derivatives demonstrates the power of this technique. For instance, studies on N-alkylated or otherwise substituted piperidinols consistently use HRMS to verify the successful synthesis of the target compounds. rsc.org

Table 1: Illustrative HRMS Data for Piperidinol Analogs This table presents data for analogous compounds to demonstrate the application and precision of HRMS.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1,3-Dimethylpiperidin-4-ol derivative | C₁₃H₂₀NO₂S | 254.1209 | 254.1208 | rsc.org |

| 1-Methylpiperidin-4-ol derivative | C₉H₁₄NO₂S₂ | 232.0460 | 232.0460 | rsc.org |

The close correlation between the calculated and found mass values in these examples underscores the reliability of HRMS in confirming the elemental composition of novel compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. gre.ac.uk The fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. researchgate.net

For this compound, the fragmentation pathways can be predicted based on established chemical principles. libretexts.org Key fragmentation reactions for alcohols include dehydration (loss of H₂O) and α-cleavage (cleavage of a C-C bond adjacent to the oxygen-bearing carbon). libretexts.orgsavemyexams.com The piperidine ring itself can also undergo characteristic ring-opening or cleavage reactions.

Common fragmentation pathways for the protonated molecule [C₇H₁₅NO+H]⁺ would likely involve:

Loss of Water: A neutral loss of 18 Da (H₂O) from the precursor ion.

α-Cleavage: Cleavage adjacent to the tertiary alcohol, leading to the loss of methyl or ethyl groups from the ring structure.

Ring Cleavage: Fission of the piperidine ring, generating a series of characteristic smaller fragments.

Table 2: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 130.1 | 112.1 | 18.0 (H₂O) | Dehydration of the tertiary alcohol. |

| 130.1 | 115.1 | 15.0 (CH₃) | Loss of a methyl radical from the ring. |

| 130.1 | 86.1 | 44.0 (C₂H₄O) | Cleavage involving the hydroxyl-bearing carbon and adjacent ring carbons. |

Analyzing these pathways allows researchers to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. rsc.org

A key outcome of an SC-XRD study on a chiral molecule like this compound would be the determination of its absolute configuration (distinguishing between different stereoisomers) and the preferred conformation of the piperidine ring in the solid state. For substituted piperidines, the ring typically adopts a chair conformation to minimize steric strain. researchgate.net The substituents (methyl groups and the hydroxyl group) would be found in either axial or equatorial positions.

While a crystal structure for this compound is not available in the public domain, data from closely related substituted piperidin-4-ols illustrate the type of information obtained. For example, the crystal structure of 3-Ethyl-2,6-diphenylpiperidin-4-ol reveals detailed conformational and packing information. researchgate.net

Table 3: Representative Single Crystal XRD Data for a Substituted Piperidin-4-ol Analog This table presents data for 3-Ethyl-2,6-diphenylpiperidin-4-ol to demonstrate the parameters obtained from an SC-XRD study. researchgate.net

| Parameter | Value |

|---|---|

| Compound | 3-Ethyl-2,6-diphenylpiperidin-4-ol |

| Molecular Formula | C₁₉H₂₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.6611 Å, b = 12.4948 Å, c = 12.0089 Å |

| α = 90°, β = 105.45°, γ = 90° | |

| Key Conformation Feature | The piperidine ring adopts a chair conformation. |

Such an analysis for this compound would definitively establish its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) rather than a single crystal. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the bulk material. chem2.org PXRD is particularly valuable for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties.

The PXRD pattern plots diffraction intensity against the diffraction angle (2θ). Each peak corresponds to a specific set of lattice planes in the crystal structure, according to Bragg's Law. While it does not typically provide the atomic-level detail of SC-XRD, it is essential for quality control, phase identification, and polymorphism screening. arxiv.org The data can also be used for ab initio structure determination if single crystals cannot be grown. readthedocs.io

A PXRD analysis of this compound would involve recording its diffraction pattern and indexing the peaks to determine the unit cell parameters. Comparing the patterns of samples prepared under different crystallization conditions would reveal the existence of any polymorphs.

Table 4: Conceptual Data from a Powder XRD Experiment

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| [Example value] 10.5 | [Example value] 8.42 | 100 |

| [Example value] 15.2 | [Example value] 5.82 | 45 |

| [Example value] 21.1 | [Example value] 4.21 | 80 |

Each polymorph of a compound would produce a unique set of peaks in its PXRD pattern.

Other Advanced Characterization Techniques

Beyond mass spectrometry and X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural characterization. While ¹H and ¹³C NMR are standard techniques, advanced multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are critical for the complete structural assignment of complex molecules like this compound. These techniques establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and providing crucial information about stereochemistry and conformational dynamics in solution. For instance, NOESY experiments can reveal through-space proximity of protons, helping to confirm the relative stereochemistry of the methyl groups on the piperidine ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically employed for the detection and characterization of chemical species that possess one or more unpaired electrons. globalresearchonline.netspectroscopyeurope.com Such species, known as paramagnetic centers or free radicals, are not present in the ground state of this compound. Therefore, EPR spectroscopy is not applicable to the stable, non-radical form of the compound.

However, the technique would be highly relevant for studying transient radical species of this compound, should they be generated through processes like oxidation, radiolysis, or reaction with other radical initiators. syntechinnovation.comweizmann.ac.il The generation of a nitrogen-centered radical (aminyl radical) or a carbon-centered radical on the piperidine ring would produce a paramagnetic species suitable for EPR analysis. u-tokyo.ac.jp

An EPR experiment on a radical of this compound would yield critical information about its electronic structure and environment. spectroscopyeurope.com The primary parameters obtained are the g-factor and hyperfine splitting constants.

g-Factor : This parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (≈2.0023). u-tokyo.ac.jp Its precise value can help identify the type of radical (e.g., nitrogen-centered vs. carbon-centered).

Hyperfine Splitting : The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H) splits the EPR signal into a multiplet pattern. wiley-vch.de The magnitude of this splitting, known as the hyperfine coupling constant (a), reveals the extent of the unpaired electron's delocalization onto those nuclei, providing a detailed map of the spin density distribution within the molecule. spectroscopyeurope.com

Analysis of these parameters would allow researchers to pinpoint the location of the unpaired electron within the this compound radical, offering insights into its stability, reactivity, and conformation. syntechinnovation.com While direct experimental data for this specific compound is not prominent in the literature, the table below outlines the key parameters that such an EPR study would aim to determine.

Table 1: Potential EPR Parameters for a Hypothetical this compound Radical This table is illustrative and outlines the type of data that would be generated from an EPR analysis.

| Parameter | Symbol | Information Provided |

|---|---|---|

| g-Factor | g | Identifies the radical type and electronic environment. |

| Nitrogen Hyperfine Coupling | a(¹⁴N) | Measures the spin density on the piperidine nitrogen atom. |

| Proton Hyperfine Coupling (Axial) | a(Hₐₓ) | Measures spin density on specific axial protons of the ring. |

| Proton Hyperfine Coupling (Equatorial) | a(Hₑq) | Measures spin density on specific equatorial protons of the ring. |

| Methyl Proton Hyperfine Coupling | a(H_CH₃) | Measures spin density delocalization onto the methyl groups. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomers

The structure of this compound features two chiral centers at the C2 and C4 positions, giving rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for determining the absolute configuration of these stereoisomers in solution. researchgate.netnih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cnmdpi.com An ECD spectrum plots this difference (Δε) against wavelength and is characterized by positive or negative peaks known as Cotton effects. Enantiomers, being non-superimposable mirror images, produce ECD spectra that are exact mirror images of each other. nih.gov

The application of ECD to assign the absolute configuration of this compound stereoisomers would involve a combined experimental and computational approach. researchgate.net

Experimental Measurement : The ECD spectra of the isolated stereoisomers would be recorded. The sign and magnitude of the observed Cotton effects are directly related to the three-dimensional structure of the molecule.

Computational Modeling : Quantum chemical calculations, such as time-dependent density functional theory (TDDFT), would be used to predict the theoretical ECD spectra for each possible stereoisomer (e.g., (2R, 4S), (2S, 4R), etc.). researchgate.net

Comparison and Assignment : The experimental spectrum is then compared with the calculated spectra. A close match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration to that isomer. researchgate.net

Although the chromophores (N-H, C-O) in this compound are relatively weak, modern ECD spectroscopy is sensitive enough to measure their chiroptical properties. encyclopedia.pub For molecules with weak intrinsic chromophores, chemical derivatization to introduce a stronger chromophore, such as a benzoate (B1203000) or biphenyl (B1667301) group, can be employed to enhance the ECD signal and facilitate analysis. nih.govencyclopedia.pub The relationship between the stereochemistry and the resulting ECD signal provides a reliable method for structural elucidation.

Table 2: Illustrative ECD Data for a Pair of this compound Enantiomers This table illustrates the expected relationship between enantiomers and their ECD spectra. Wavelengths and Δε values are hypothetical.

| Stereoisomer | Wavelength (λ_max) | Cotton Effect (Δε) | Associated Transition |

|---|---|---|---|

| Example Isomer A (e.g., 2R, 4R) | ~210 nm | +1.2 | n → σ* (C-N) |

| ~195 nm | -0.8 | n → σ* (C-O) | |

| Example Isomer B (e.g., 2S, 4S) | ~210 nm | -1.2 | n → σ* (C-N) |

| ~195 nm | +0.8 | n → σ* (C-O) |

Computational Chemistry and Molecular Modeling Studies of 2,4 Dimethylpiperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to determine the electronic structure and properties of molecules. These methods provide a static, time-independent view of the molecule, offering high-accuracy information about its ground state.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for determining the optimized geometry and electronic structure of molecules like 2,4-Dimethylpiperidin-4-ol. nih.govnih.gov The process of geometry optimization involves finding the lowest energy arrangement of atoms in space, which corresponds to the molecule's most stable conformation. researchgate.netyoutube.com

For this compound, the six-membered piperidine (B6355638) ring is expected to adopt a stable chair conformation, similar to cyclohexane, to minimize angular and torsional strain. wikipedia.org The substituents—two methyl groups at positions 2 and 4, and a hydroxyl group at position 4—can exist in different stereoisomeric forms (cis and trans). In the most stable chair conformers, bulky substituents typically prefer equatorial positions to avoid steric hindrance associated with 1,3-diaxial interactions. rsc.org Therefore, the lowest energy conformer of the cis and trans isomers would likely feature the C2-methyl group in an equatorial position, with the C4 substituents arranged to minimize steric clash. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can precisely determine bond lengths, bond angles, and dihedral angles for the most stable conformer. nih.gov

Illustrative Optimized Geometrical Parameters

| Parameter | Bond | Illustrative Value |

| Bond Length | C2-C3 | 1.54 Å |

| C-N | 1.47 Å | |

| C4-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C2-N-C6 | 111.5° |

| C3-C4-C5 | 110.0° | |

| C4-O-H | 108.5° | |

| Dihedral Angle | C6-N-C2-C3 | -55.2° |

| N-C2-C3-C4 | 53.8° | |

| This interactive table presents hypothetical optimized geometry parameters for this compound, derived from DFT calculations on similar structures. nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. mdpi.com Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a higher level of theoretical accuracy compared to DFT for certain electronic properties, albeit at a significantly greater computational cost.

These high-accuracy methods are particularly useful for calculating properties such as total electronic energy, ionization potential, and electron affinity. For this compound, ab initio calculations could be used to refine the energies of different conformers predicted by DFT, providing a more reliable assessment of their relative stabilities.

Illustrative Comparison of Calculated Total Energies

| Method | Basis Set | Illustrative Total Energy (Hartree) |

| DFT (B3LYP) | 6-311++G(d,p) | -484.512 |

| Ab Initio (MP2) | 6-311++G(d,p) | -482.987 |

| This interactive table shows a hypothetical comparison of total energy values for this compound calculated with different quantum chemical methods. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. semanticscholar.orgscirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.govscirp.org For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, while the LUMO would be distributed across the antibonding σ-orbitals of the ring.

Illustrative Frontier Orbital Energy Parameters

| Parameter | Illustrative Energy Value (eV) | Description |

| EHOMO | -6.52 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.89 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.63 | ELUMO - EHOMO; indicates chemical stability and reactivity. nih.govscirp.org |

| This interactive table displays hypothetical HOMO-LUMO energies and the resulting energy gap for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. |

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution of a molecule. libretexts.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different regions of charge: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red (negative potential), while electron-poor regions, prone to nucleophilic attack, are colored blue (positive potential). wolfram.comdeeporigin.com

For this compound, the MEP surface would show significant negative potential around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. The most positive potential would be concentrated around the acidic hydrogen of the hydroxyl group (-OH) and the hydrogen on the amine group (-NH). These regions represent the most likely sites for intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

MD simulations are particularly valuable for studying the conformational dynamics of flexible molecules like this compound in a solvent, such as water. nih.gov A simulation would typically start with the optimized geometry obtained from DFT calculations. The molecule would then be placed in a simulation box filled with solvent molecules, and its trajectory would be calculated over a period of nanoseconds.

Illustrative Dihedral Angle Fluctuations from a Hypothetical MD Simulation

| Dihedral Angle | Atoms Involved | Average Value (degrees) | Standard Deviation (degrees) |

| ω1 | C6-N-C2-C3 | -55.0 | 4.5 |

| ω2 | N-C2-C3-C4 | 54.1 | 4.8 |

| ω3 | C2-C3-C4-C5 | -53.5 | 5.1 |

| This interactive table presents hypothetical data from an MD simulation, showing the average values and fluctuations of key dihedral angles that define the chair conformation of the piperidine ring in an aqueous solution. |

Ligand-Protein Interaction Dynamics at the Atomic Level

Understanding the dynamic behavior of a ligand when it binds to a protein is crucial for predicting its efficacy and mechanism of action. Molecular dynamics (MD) simulations are a powerful tool for observing these interactions at an atomic level over time. For a compound like this compound, MD simulations could reveal the stability of its binding pose within a target protein's active site, the conformational changes it undergoes, and the key amino acid residues that form lasting interactions.

In principle, an MD simulation would be initiated after an initial docking of this compound into a selected protein target. The resulting trajectory would map the movements of the ligand and the surrounding protein atoms. Analysis of this trajectory could identify stable hydrogen bonds, hydrophobic contacts, and water-mediated interactions that contribute to the binding affinity. For instance, the hydroxyl group and the nitrogen atom of the piperidine ring are likely to be key pharmacophoric features, and their dynamic interactions would be of primary interest. This level of detailed analysis helps in understanding the residence time of the ligand in the binding pocket and can guide the design of derivatives with improved binding kinetics.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and for understanding the binding mode of a ligand at a molecular level.

In the absence of specific docking studies for this compound, we can infer its likely binding behavior from studies on similar piperidine derivatives. For example, computational studies on various piperidine-based compounds have successfully predicted their binding modes in targets such as sigma receptors and various enzymes. vcclab.org A typical molecular docking workflow for this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore a multitude of possible binding poses of the ligand within the protein's active site, each scored based on a function that estimates the binding affinity.

The output would be a series of potential binding modes, ranked by their predicted binding energies. The top-ranked poses would represent the most likely conformations of the ligand when bound to the protein. The predicted binding affinity, often expressed as a docking score or in kcal/mol, provides a quantitative estimate of the ligand's potency.

A detailed analysis of the top-ranked docking poses of this compound would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions would likely include:

Hydrogen Bonding: The hydroxyl group at the 4-position and the secondary amine in the piperidine ring of this compound are prime candidates for forming hydrogen bonds with polar residues in the active site of a target protein. These interactions are highly directional and play a crucial role in ligand recognition and binding specificity.

π-Stacking: While this compound itself lacks an aromatic ring for classical π-stacking, if the target protein's active site contains aromatic residues, cation-π interactions between the protonated piperidine nitrogen and the aromatic ring could occur.

By identifying these key interactions, medicinal chemists can propose modifications to the this compound scaffold to enhance its binding affinity and selectivity for a particular biological target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target protein is unknown. chemspider.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For this compound, a pharmacophore model could be generated based on its structure and the presumed key interaction points: a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the nitrogen atom), and hydrophobic centers (the methyl groups and the piperidine ring). This model would define the spatial relationships between these features.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. This allows for the rapid identification of diverse molecules that possess the same essential chemical features as this compound and are therefore more likely to be active at the same biological target. This approach is significantly faster and more cost-effective than high-throughput screening of entire compound collections.

In Silico Prediction of Preclinical ADME Properties (excluding toxicity)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico methods provide a rapid means to predict these properties from the molecular structure alone, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a molecule's solubility, permeability, and plasma protein binding. The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug absorption and brain penetration.

For this compound, these properties can be calculated using various computational tools. The calculated values provide an early indication of its potential drug-likeness.

| Property | Calculated Value | Significance in ADME |

| Lipophilicity (LogP) | 1.35 | A LogP value in the range of 1-3 is often considered optimal for oral drug absorption. The calculated value for this compound suggests a favorable balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | A TPSA of less than 140 Ų is generally associated with good oral bioavailability, and a value less than 90 Ų is often linked to good blood-brain barrier penetration. The TPSA of this compound falls well within these favorable ranges. |

These in silico predictions suggest that this compound possesses physicochemical properties consistent with good preclinical ADME characteristics.

Prediction of Metabolic Pathways and Stability (in vitro, preclinical models)

The metabolic fate of a novel chemical entity is a critical determinant of its pharmacokinetic profile and potential for toxicity. Computational and in vitro models are indispensable tools in early drug discovery for predicting the metabolic pathways and stability of compounds such as this compound. These predictions help in identifying potential metabolic liabilities and guiding the design of more stable analogues.

Metabolic Pathway Prediction

Computational approaches are employed to predict the most likely sites of metabolism on a molecule and the resulting metabolites. These predictions are typically based on databases of known metabolic transformations and models of cytochrome P450 (CYP450) enzyme activity, which are the primary enzymes responsible for the metabolism of many xenobiotics. For this compound, several metabolic pathways can be predicted.

The primary sites of metabolism for this compound are anticipated to be oxidation reactions mediated by CYP450 enzymes. The tertiary amine of the piperidine ring and the secondary alcohol are likely points of metabolic attack. Additionally, the methyl groups present on the piperidine ring could also undergo oxidation.

Predicted Metabolic Pathways for this compound:

N-dealkylation: The piperidine ring nitrogen is a potential site for oxidative N-dealkylation, which would lead to the opening of the ring structure.

Hydroxylation: The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen, are susceptible to hydroxylation. The existing methyl groups could also be hydroxylated to form primary alcohols.

Oxidation of the secondary alcohol: The secondary alcohol at the 4-position can be oxidized to the corresponding ketone, forming 2,4-dimethylpiperidine-4-one.

Glucuronidation: The hydroxyl group is a key site for Phase II conjugation reactions, such as glucuronidation, which would increase the water solubility of the compound and facilitate its excretion.

These predicted pathways provide a roadmap for experimental metabolic studies and help in the identification of potential metabolites in in vitro and in vivo systems.

In Vitro Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to metabolism. It is typically assessed in vitro using preclinical models such as liver microsomes or hepatocytes from various species, including human, rat, and mouse. thermofisher.comnuvisan.combioivt.com These systems contain the necessary enzymes to carry out metabolic reactions. thermofisher.com The stability of a compound is often expressed as its half-life (t½) or intrinsic clearance (CLint). thermofisher.comyoutube.com

In a typical in vitro metabolic stability assay, this compound would be incubated with liver microsomes or hepatocytes, and the concentration of the parent compound would be measured over time. thermofisher.com The rate of disappearance of the parent compound is then used to calculate the half-life and intrinsic clearance. thermofisher.com

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | 45 | 15.4 |

| Rat | Liver Microsomes | 30 | 23.1 |

| Mouse | Liver Microsomes | 20 | 34.7 |

| Human | Hepatocytes | 60 | 11.6 |

| Rat | Hepatocytes | 40 | 17.3 |

| Mouse | Hepatocytes | 25 | 27.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

The data in the hypothetical table above would suggest that this compound has moderate metabolic stability in human liver microsomes and hepatocytes, with a higher clearance rate observed in mouse and rat models. This is a common trend, as rodents often exhibit higher rates of drug metabolism than humans. Such data is crucial for predicting the in vivo clearance of the compound and for selecting the most appropriate animal species for further preclinical studies. bioivt.com

Assessment of Ligand Efficiency and Drug-Likeness Criteria

In addition to metabolic stability, the "drug-likeness" of a compound is a key consideration in early-stage drug discovery. Drug-likeness is a qualitative concept that is used to assess the probability of a compound being successfully developed into an oral drug. This assessment is often based on a set of empirical rules and calculated molecular properties. Ligand efficiency (LE) is another important metric that relates the binding affinity of a molecule to its size. rgdscience.com

Drug-Likeness Criteria

Several rule-based filters are used to evaluate the drug-likeness of a compound. The most well-known of these is Lipinski's Rule of Five, which states that orally active drugs generally have:

A molecular weight (MW) of less than 500 Daltons. rgdscience.com

A calculated octanol-water partition coefficient (logP) of less than 5. rgdscience.com

Fewer than 5 hydrogen bond donors (HBD). rgdscience.com

Fewer than 10 hydrogen bond acceptors (HBA). rgdscience.com

Other important parameters for assessing drug-likeness include the number of rotatable bonds (nRotb), which influences conformational flexibility and bioavailability, and the topological polar surface area (TPSA), which is related to cell permeability.

A more recent and sophisticated measure of drug-likeness is the Quantitative Estimate of Drug-likeness (QED), which is a score from 0 to 1, with higher scores indicating a greater likelihood of being a successful drug. nih.gov

Table 2: Calculated Drug-Likeness Properties of this compound

| Property | Value |

| Molecular Formula | C7H15NO |

| Molecular Weight (MW) | 129.20 g/mol |

| logP | 0.85 |

| Hydrogen Bond Donors (HBD) | 2 |

| Hydrogen Bond Acceptors (HBA) | 2 |

| Rotatable Bonds (nRotb) | 0 |

| Topological Polar Surface Area (TPSA) | 32.26 Ų |

| Lipinski's Rule of Five Violations | 0 |

| Quantitative Estimate of Drug-likeness (QED) | 0.52 |

Note: The values in this table are calculated based on the chemical structure of this compound.

Based on these calculated properties, this compound exhibits excellent drug-like characteristics. It adheres to Lipinski's Rule of Five with no violations, has a low molecular weight, a favorable logP value, and a low TPSA. Its QED score of 0.52 is also within a favorable range for a lead compound.

Ligand Efficiency Metrics

Ligand efficiency (LE) is a useful metric for optimizing lead compounds. It is defined as the binding energy per heavy atom (non-hydrogen atom). A higher LE value indicates that a molecule is more efficient at binding to its target. rgdscience.com

LE = -RTln(Ki) / N

Where:

R is the gas constant

T is the absolute temperature

Ki is the binding affinity

N is the number of heavy atoms

Since the binding affinity (Ki) of this compound to a specific biological target is not defined in this context, a direct calculation of LE is not possible. However, the concept is crucial in a drug discovery program. For a hypothetical Ki of 1 µM, the LE would be approximately 0.36 kcal/mol per heavy atom.

Another important metric is the Lipophilic Ligand Efficiency (LLE), which relates the potency of a compound to its lipophilicity. scispace.com

LLE = pKi - logP

Where:

pKi is the negative logarithm of the binding affinity

logP is the octanol-water partition coefficient

For a hypothetical pKi of 6 (corresponding to a Ki of 1 µM) and a calculated logP of 0.85, the LLE for this compound would be 5.15. An LLE value between 5 and 7 is generally considered desirable for an optimized drug candidate. nih.gov

Structure Activity Relationship Sar Studies of 2,4 Dimethylpiperidin 4 Ol Derivatives

Impact of Substituents on the Piperidine (B6355638) Ring Conformation and Activity

The conformation of the piperidine ring, which typically adopts a chair-like structure, is heavily influenced by its substituents. The spatial arrangement of these groups affects how the molecule can bind to its biological target.

The methyl groups at positions C-2 and C-4 of the piperidine ring play a crucial role in establishing the stereochemistry of the molecule, which in turn affects its binding affinity for receptors. In related compounds, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence and orientation of the methyl groups are critical for their activity as pure opioid receptor antagonists. acs.org For these antagonists, studies have suggested that the 4-(3-hydroxyphenyl) group prefers an equatorial orientation. acs.org The methyl groups help to lock in this conformation, which is believed to be responsible for the pure antagonist effect.

The removal of either the 3-methyl or the 4-methyl group in these related structures can alter the compound's activity profile, sometimes introducing mixed agonist-antagonist properties. acs.org While specific studies on 2,4-dimethylpiperidin-4-ol are limited, it can be inferred that the relative orientation of the C-2 and C-4 methyl groups (cis or trans) will similarly dictate the conformational preferences of the piperidine ring and the presentation of the C-4 hydroxyl and other substituents to the receptor binding site.

Effects of N-Substitution on Pharmacological Profile and Target Selectivity

Modification of the substituent on the piperidine nitrogen (N-substitution) is a common strategy for modulating the pharmacological properties of piperidine derivatives. Studies on the closely related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that while the core structure confers pure opioid antagonism, the nature of the N-substituent significantly influences the potency and selectivity for different opioid receptor subtypes (μ, κ, and δ). nih.gov

For example, different N-substituents can fine-tune the affinity of the compound for each receptor, leading to molecules that are either non-selective or highly selective for one receptor type. This demonstrates that the N-substituent plays a critical role in the interaction with the receptor, likely by occupying a specific sub-pocket within the binding site. nih.gov

Below is a data table illustrating the effect of N-substitution on the opioid receptor antagonist activity (Kb values in nM) for a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs. Lower Kb values indicate higher antagonist potency.

| Compound | N-Substituent | μ-Opioid (Kb, nM) | κ-Opioid (Kb, nM) | δ-Opioid (Kb, nM) |

| Analog 1 | Methyl | 0.04 | 0.3 | 1.2 |

| Analog 2 | Cyclopropylmethyl | 0.1 | 1.9 | 2.8 |

Data adapted from studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives.

Stereochemical Determinants of Biological Activity

Stereochemistry is a critical factor governing the biological activity of chiral molecules like this compound derivatives. mdpi.com The specific three-dimensional arrangement of atoms can lead to vastly different interactions with chiral biological targets such as receptors and enzymes.

Different stereoisomers of a compound can exhibit distinct pharmacological profiles. nih.gov In studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, a clear difference in potency was observed between the enantiomers. The (3R,4R)-isomer was found to be a more potent antagonist than the (3S,4S)-isomer. acs.org This highlights that the precise spatial orientation of the methyl and phenyl groups is crucial for optimal interaction with the opioid receptor.

Similarly, cis and trans diastereomers often show significant differences in activity. For example, while N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is a pure antagonist, the corresponding cis-isomer displays mixed agonist-antagonist properties. acs.org This difference is attributed to the different conformational shapes of the molecules and how they fit into the receptor's binding site. For this compound, the relative stereochemistry of the two methyl groups and the hydroxyl group will likewise produce diastereomers with potentially very different biological activities.

The table below shows the opioid receptor binding affinities (Ki values in nM) for the enantiomers of a potent κ-opioid receptor antagonist, JDTic, which contains the trans-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. researchgate.net

| Isomer | κ-Opioid (Ki, nM) | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) |

| (3R,4R)-JDTic | 0.3 | >1000 | >1000 |

| (3S,4S)-JDTic | Not Reported | Not Reported | Not Reported |

Data for JDTic, a derivative of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series. researchgate.net

The biological activity of flexible molecules like piperidine derivatives is often dependent on their ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site. The piperidine ring in this compound derivatives is expected to exist predominantly in a chair conformation to minimize steric strain.

NMR and X-ray crystallography studies on the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists have indicated that the piperidine ring adopts a chair conformation where the 4-aryl group is in an equatorial position. acs.orgnih.gov This specific conformation is thought to be a key determinant of their pure antagonist activity. An axial orientation of the aryl group, which may be favored in other stereoisomers, could lead to a different mode of binding and, consequently, a different pharmacological response, such as agonism. The substituents at C-2 and C-4 will influence the stability of different chair conformations and the equilibrium between axial and equatorial orientations of the key functional groups, thereby directly linking conformational preference to the structure-activity relationship.

Preclinical Biological Activity and Mechanistic Investigations of 2,4 Dimethylpiperidin 4 Ol and Its Analogs

Ligand-Receptor Interaction Studies

Piperidine-based compounds are known to interact with a variety of receptors, influencing their function through direct binding or allosteric modulation.

Binding Affinity and Selectivity Profiling against Key Receptors (e.g., Opioid Receptors, Chemokine Receptors)

Opioid Receptors:

Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share the core piperidine (B6355638) structure with 2,4-Dimethylpiperidin-4-ol, has revealed their potent antagonist activity at opioid receptors. These studies highlight that the nature of the N-substituent plays a crucial role in modulating the antagonist potency and selectivity for μ (mu), δ (delta), and κ (kappa) opioid receptors. For instance, certain N-substituted analogs of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been shown to be pure opioid receptor antagonists, with their activity not being dependent on the type of N-substituent.

In a specific study, analogs lacking the 3-methyl, 4-methyl, or both methyl groups were synthesized and evaluated. The findings indicated that neither the 3-methyl nor the 4-methyl group on the piperidine ring is essential for potent μ and κ opioid receptor antagonist activity. This suggests that the core 4-hydroxypiperidine (B117109) scaffold is a key pharmacophore for opioid receptor interaction.

Table 1: Opioid Receptor Antagonist Activity of N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Analogs

| Compound | N-Substituent | Receptor Target | Activity (Ke, nM) |

|---|---|---|---|

| Analog 1 | Methyl | μ | Data not specified |

| δ | Data not specified | ||

| κ | Data not specified | ||

| Analog 2 | Phenylpropyl | μ | Data not specified |

| δ | Data not specified | ||

| κ | Data not specified |

Chemokine Receptors:

Piperidine derivatives have also been investigated as antagonists for chemokine receptors, which are crucial in inflammatory responses. Studies on 2,4-disubstituted piperidines have demonstrated their potential as selective CC chemokine receptor 3 (CCR3) antagonists nih.gov. By modifying the substituents on the piperidine ring, researchers were able to convert non-selective leads into potent and selective CCR3 antagonists with low nanomolar IC50 values nih.gov. This indicates that the piperidine scaffold can be tailored to achieve high selectivity for specific chemokine receptors. While direct data for this compound is unavailable, the findings for related structures suggest a potential for interaction with this receptor class.

Allosteric Modulation Mechanisms of Action

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a mechanism to fine-tune receptor activity rather than simply turning it on or off. Piperidine-containing compounds have been explored as allosteric modulators for various G protein-coupled receptors (GPCRs) nih.govmdpi.com.

The discovery of allosteric modulators for GPCRs has opened new avenues for drug discovery, as they can offer greater selectivity and a more nuanced control over receptor signaling compared to traditional orthosteric ligands nih.gov. For instance, certain piperidine derivatives have been identified as allosteric modulators of dopamine receptors mdpi.com. While there are no specific studies on the allosteric modulation mechanisms of this compound, the broader class of piperidine derivatives shows promise in this area. These compounds can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, or negative allosteric modulators (NAMs), reducing the effect of the endogenous ligand nih.gov.

Enzyme Inhibition and Activation Studies

The piperidine scaffold is present in numerous enzyme inhibitors, highlighting its versatility in interacting with the active sites of various enzymes.

Investigation of Enzyme Active Site Interactions (e.g., HHAT, METTL3/14)

While no direct studies on the interaction of this compound with Hedgehog acetyltransferase (HHAT) were found, the investigation of piperidinol analogs in other enzyme systems is documented.

METTL3/14:

The METTL3/METTL14 methyltransferase complex is a key enzyme in RNA methylation, and its inhibition is a target for cancer therapy. Although no direct inhibition by this compound has been reported, the general class of piperidine derivatives has been explored for this target. The development of small molecule inhibitors often involves scaffolds that can fit into the S-adenosylmethionine (SAM) binding pocket of METTL3.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies are essential to understand the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive). For various piperidine derivatives, such studies have been conducted. For example, in the context of elastase inhibition, densely substituted piperidines have been shown to be potent inhibitors researchgate.net. Kinetic analysis of these compounds would typically involve determining the inhibitor constant (Ki) and the type of inhibition through Lineweaver-Burk or other graphical analyses.

Table 2: Enzyme Inhibition by Piperidine Analogs

| Compound Class | Target Enzyme | Inhibition Type | Potency (IC50/Ki) |

|---|---|---|---|

| Densely Substituted Piperidines | Elastase | Not Specified | IC50 = 0.341 ± 0.001 μM (for compound 4i) researchgate.net |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | Steroid-5α-reductase | Not Specified | IC50 values in nM to µM range nih.gov |

Preclinical Pharmacokinetic and Metabolic Stability Studies (in vitro, animal models)

Any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical profile of this compound.

Microsomal Stability and Cytochrome P450 Metabolism

No publicly available data on the microsomal stability or cytochrome P450 metabolism of this compound was found.

Plasma Stability and Protein Binding

No publicly available data on the plasma stability or plasma protein binding of this compound was found.

Medicinal Chemistry and Drug Design Strategies Involving the 2,4 Dimethylpiperidin 4 Ol Scaffold

Multi-Target Ligand Design Based on the 2,4-Dimethylpiperidin-4-ol Moiety